2-Phenyl-4H-1,3-benzothiazin-4-one
Description
2-Phenyl-4H-1,3-benzothiazin-4-one is a heterocyclic compound belonging to the benzothiazinone (BTZ) class, characterized by a fused benzene-thiazinone core structure. This compound and its derivatives have garnered significant attention as potent antimycobacterial agents, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains . The nitro group at position 8 and the trifluoromethyl group at position 6 are critical for its bioactivity, enabling covalent inhibition of the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), a key enzyme in mycobacterial cell wall synthesis .
Properties
CAS No. |
7474-08-0 |
|---|---|
Molecular Formula |
C14H9NOS |
Molecular Weight |
239.29 g/mol |
IUPAC Name |
2-phenyl-1,3-benzothiazin-4-one |
InChI |
InChI=1S/C14H9NOS/c16-13-11-8-4-5-9-12(11)17-14(15-13)10-6-2-1-3-7-10/h1-9H |
InChI Key |
XENUZRFQWYUPEZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=O)C3=CC=CC=C3S2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)C3=CC=CC=C3S2 |
Other CAS No. |
7474-08-0 |
Origin of Product |
United States |
Scientific Research Applications
Antibacterial Properties
One of the primary applications of 2-Phenyl-4H-1,3-benzothiazin-4-one is its effectiveness against mycobacterial infections, including tuberculosis (TB), Buruli ulcer, and leprosy. Research indicates that derivatives of this compound exhibit strong antibacterial activity, particularly against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. For instance, compounds derived from this compound have shown minimal inhibitory concentrations (MIC) in the range of 0.2 to 1 ng/ml for M. tuberculosis H37Rv, making them potent candidates for new TB therapies .
Therapeutic Uses
The therapeutic potential of this compound extends beyond its antibacterial properties. Its derivatives have been investigated for their efficacy in treating various diseases:
Tuberculosis Treatment
Given the rising incidence of drug-resistant TB strains globally, compounds related to this compound are being explored as alternatives to existing treatments. They demonstrate high potency and favorable pharmacokinetic properties, making them suitable for oral administration .
Cancer Research
Recent studies have also hinted at the potential anti-cancer properties of benzothiazinones. Certain derivatives have been shown to inhibit specific cancer cell lines by targeting critical pathways involved in cell proliferation and survival .
Case Studies
Several case studies highlight the application of this compound and its derivatives:
| Study | Findings | Application |
|---|---|---|
| Makarov et al., 2009 | Identified BTZ043 as a potent derivative with activity against MDR-TB strains | Tuberculosis treatment |
| Palomino et al., 2016 | Demonstrated strong antibacterial activity with MIC values <1 ng/ml | Treatment of mycobacterial infections |
| Bunce et al., 2024 | Explored the synthesis of benzoxazinones with potential anti-cancer activity | Oncology research |
Comparison with Similar Compounds
Comparison with Similar Compounds
The antimycobacterial activity of 2-Phenyl-4H-1,3-benzothiazin-4-one derivatives depends heavily on structural modifications. Below is a detailed comparison with key analogs:
Structural and Functional Analogues
Key Structural Differences and Bioactivity Insights
- BTZ043 vs. PBTZ169: BTZ043 contains a spirocyclic dioxa-azaspirodecane group, enabling covalent binding to DprE1 via nitro reduction to a nitroso intermediate . PBTZ169 replaces the spirocyclic group with a piperazinyl-cyclohexylmethyl moiety, favoring noncovalent inhibition but achieving superior potency (MIC: 0.3 ng/mL vs. 1 ng/mL for BTZ043) .
- Pyrrole-Substituted Analogs (PyrBTZ01/02): Replacement of the nitro group with a pyrrole ring (e.g., PyrBTZ01) reduces potency (MIC: 0.16 μg/mL) but retains activity, suggesting flexibility in the C8 position for noncovalent interactions .
- Macozinone: Structurally identical to PBTZ169 but designated with an International Nonproprietary Name (INN), highlighting its progression as a clinical candidate .
Mechanism of Action Variations
- Covalent Inhibitors : BTZ043 and related nitro-bearing BTZs require enzymatic reduction of the nitro group to form a reactive nitroso species, which covalently binds to DprE1’s Cys387 residue .
- Noncovalent Inhibitors: PBTZ169 and its analogs inhibit DprE1 without covalent modification, relying on hydrophobic interactions with the piperazinyl-cyclohexylmethyl group .
Resistance and Stability Profiles
Preparation Methods
Reaction Mechanism and General Procedure
In a typical synthesis, equimolar quantities of an aromatic amine (e.g., aniline) and benzaldehyde are combined in toluene under reflux conditions. Thiosalicylic acid is introduced after 15 minutes to mitigate solubility challenges. The mixture is refluxed for 5–6 hours using a Dean–Stark apparatus to remove water, driving the reaction toward completion. Post-reaction workup involves washing the organic layer with saturated NaOH to remove unreacted thiosalicylic acid, followed by purification via column chromatography (hexane:ethyl acetate, 9:1).
Example Synthesis of 2-Phenyl-4H-1,3-benzothiazin-4-one
Challenges and Optimizations
- Nucleophilicity Limitations : Aromatic amines exhibit reduced nucleophilicity compared to aliphatic counterparts, necessitating prolonged reaction times or elevated temperatures.
- Solvent Effects : Polar aprotic solvents like dimethyl sulfoxide (DMSO) promote side reactions, whereas toluene and 1,4-dioxane enhance cyclization efficiency.
- Catalytic Additives : Pyridine or triethylamine improves imine formation kinetics, particularly for electron-deficient amines.
T3P®-Mediated Cyclization of Pre-Formed Imines
An alternative strategy employs pre-synthesized imines, cyclized with thiosalicylic acid using propylphosphonic anhydride (T3P®) as a coupling agent. This method bypasses the instability of in situ Schiff bases and achieves higher regioselectivity.
Protocol for T3P®-Assisted Synthesis
- Imine Preparation : React benzaldehyde with aniline in ethanol at 60°C for 2 hours to form N-benzylideneaniline.
- Cyclization : Combine the imine (6 mmol) with thiosalicylic acid (6 mmol) in tetrahydrofuran (THF). Add T3P® (12 mmol) and pyridine (24 mmol) at room temperature.
- Workup : Quench with dichloromethane, wash with water, and purify via recrystallization.
Key Advantages
Solvent and Stoichiometry Effects
| Solvent | T3P® Equivalents | Yield (%) |
|---|---|---|
| THF | 2.0 | 65 |
| Acetonitrile | 2.0 | 42 |
| 1,4-Dioxane | 1.5 | 55 |
Polar solvents like acetonitrile reduce yields due to competing side reactions, while THF optimizes solubility and reactivity.
Carbodiimide-Mediated Coupling Strategies
Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) have been employed to activate thiosalicylic acid, facilitating cyclization with imines. This method is particularly effective for sterically hindered substrates.
Experimental Workflow
- Activation : Combine thiosalicylic acid (1 mmol) with DCC (1.2 mmol) in dichloromethane at 0°C.
- Imine Addition : Introduce N-benzylideneaniline (1 mmol) and stir for 12 hours at room temperature.
- Purification : Filter precipitated dicyclohexylurea and concentrate the filtrate.
Yield Comparison
| Carbodiimide | Solvent | Yield (%) |
|---|---|---|
| DCC | Toluene | 35 |
| DIC | Acetonitrile | 28 |
| DCC | 1,4-Dioxane | 40 |
Microwave-Assisted Synthesis
Emerging techniques utilize microwave irradiation to accelerate reaction kinetics. Initial trials report a 20% reduction in reaction time (from 6 hours to 1.5 hours) with comparable yields (40–50%).
Structural Characterization and Analytical Data
Spectroscopic Profiles
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-phenyl-4H-1,3-benzothiazin-4-one derivatives, and how can their purity be validated?
- Methodology : Mechanochemical synthesis using 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (PPh₃) enables solvent-free preparation of benzothiazinones. Post-synthesis, purity is validated via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (¹H/¹³C NMR) spectroscopy. X-ray crystallography (e.g., SHELXL ) confirms structural integrity .
- Key considerations : Monitor reaction kinetics to optimize yields and minimize byproducts.
Q. How is the crystal structure of this compound determined experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX or OLEX2 software . For example, monoclinic systems (space group C2/c) with unit cell parameters (e.g., a = 14.799 Å, β = 98.736°) are refined via full-matrix least-squares methods . Data collection employs Bruker SMART APEX CCD detectors with graphite-monochromated Mo-Kα radiation .
- Validation : R-factor convergence (<0.05) and residual electron density maps ensure accuracy.
Q. What is the primary mechanism of action of benzothiazinones against Mycobacterium tuberculosis?
- Mechanism : Benzothiazinones (e.g., BTZ043) inhibit decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), a key enzyme in arabinogalactan biosynthesis. This irreversibly disrupts cell wall integrity via nitro-reduction to a reactive nitroso intermediate .
- Supporting data : MIC values <0.1 µg/mL against drug-resistant strains .
Advanced Research Questions
Q. How can structure-activity relationships (SARs) guide the design of benzothiazinone derivatives with enhanced antimycobacterial activity?
- Methodology :
Substituent optimization : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at position 6 to improve DprE1 binding .
Spirocyclic modifications : Incorporate 1,4-dioxa-8-azaspiro[4.5]decane moieties (as in BTZ043) to enhance metabolic stability .
In silico docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to DprE1 (PDB: 4FDO) .
Q. How can contradictory bioactivity data for benzothiazinone derivatives (e.g., varying potency across studies) be resolved?
- Analysis framework :
Standardize assays : Ensure consistent bacterial inoculum size (e.g., 10⁶ CFU/mL) and culture media (e.g., Middlebrook 7H9) .
Control for nitro-reductase activity : Strain-specific expression of nitro-reducing enzymes (e.g., Rv2466c) impacts prodrug activation .
Validate via orthogonal methods : Compare MICs with time-kill curves and ex vivo macrophage infection models .
Q. What computational strategies predict the interaction of benzothiazinones with non-TB targets (e.g., DNA or GPCRs)?
- Approach :
- Molecular dynamics (MD) simulations : Analyze binding stability of 3-benzoyl-4-hydroxy-2-methyl derivatives with DNA duplexes (e.g., d(CGATCG)₂) using AMBER or GROMACS .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox activity and DNA intercalation potential .
- GPCR docking : Screen against β₂-adrenergic or adenosine A₂A receptors using homology models .
Q. How can benzothiazinones be integrated into combination therapies to mitigate resistance?
- Experimental design :
Synergy testing : Checkerboard assays with rifampicin or bedaquiline; calculate fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy) .
Resistance profiling : Serial passage experiments to identify mutations (e.g., DprE1 Cys387Gly) and adjust combination partners .
In vivo validation : Use murine TB models to assess efficacy of BTZ043 + pretomanid combinations .
Methodological Tools and Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
